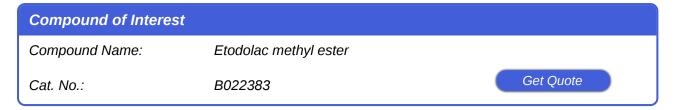


An In-depth Technical Guide to the Physicochemical Properties of Etodolac Methyl Ester

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Etodolac methyl ester, with the chemical formula C₁₈H₂₃NO₃, is a significant derivative of the non-steroidal anti-inflammatory drug (NSAID) Etodolac.[1][2] It serves primarily as a key intermediate in the synthesis of Etodolac and its analogues, making a thorough understanding of its physicochemical properties essential for researchers and professionals in drug development and organic synthesis.[3][4] This technical guide provides a comprehensive overview of the known physicochemical characteristics of **Etodolac methyl ester**, detailed experimental protocols for its synthesis and analysis, and a visual representation of its synthetic pathway.

Physicochemical Properties

The physicochemical properties of **Etodolac methyl ester** have been determined through a combination of experimental measurements and computational predictions. These properties are crucial for its handling, characterization, and further chemical modifications.

Table 1: Summary of Physicochemical Data for Etodolac Methyl Ester



Property	Value	Source
Molecular Formula	C18H23NO3	[1][2][5]
Molar Mass	301.38 g/mol	[2][6][7]
Appearance	White to Off-White/Yellowish Solid/Powder	[7][8]
Melting Point	128-130 °C, 130-132 °C	[9]
Boiling Point	447.4 °C at 760 mmHg (Predicted)	[5][7]
Density	1.132 g/cm³ (Predicted)	[5][7]
Solubility	Slightly soluble in Chloroform and Methanol. Soluble in Methanol-DMSO.	[6]
logP (Octanol-Water Partition Coefficient)	3.1 (XLogP3), 3.47140 (Calculated)	[2][7]
рКа	16.82 ± 0.40 (Predicted)	
Refractive Index	1.566 (Predicted)	[5][7]
Flash Point	224.4 °C (Predicted)	[5][7]
Vapor Pressure	3.37E-08 mmHg at 25°C (Predicted)	[7]

Experimental Protocols

Detailed methodologies are critical for the replication of synthesis and characterization of **Etodolac methyl ester**.

Synthesis of Etodolac Methyl Ester from Etodolac

This protocol is adapted from the method described by Hassan and Sarsam (2019).[10]

Materials:



- Etodolac
- Methanol (absolute)
- Concentrated Sulfuric Acid (H₂SO₄)
- Saturated Sodium Bicarbonate Solution (5% w/v)
- Distilled Water
- Round-bottom flask (250 mL)
- · Reflux condenser
- Magnetic stirrer and hotplate
- Ice bath
- Filtration apparatus (e.g., Büchner funnel)
- Thin Layer Chromatography (TLC) apparatus
- TLC plates (Silica gel)
- Developing solvent system: Acetone:Petroleum Ether (5:5)

Procedure:

- In a 250 mL round-bottom flask, dissolve 0.021 moles (approximately 6g) of Etodolac in 40 mL of methanol with stirring until a clear solution is obtained.[10]
- Cool the solution to 0°C using an ice bath.[10]
- Slowly add 3 mL of concentrated sulfuric acid dropwise to the cooled solution with continuous stirring.[10]
- Fit the flask with a reflux condenser and heat the mixture to 75°C with continuous stirring for 5 hours.[10]



- Monitor the reaction progress using Thin Layer Chromatography (TLC) with an Acetone:Petroleum Ether (5:5) solvent system. The reaction is complete when the spot corresponding to Etodolac has disappeared.[10]
- After completion, allow the reaction mixture to cool to room temperature.[10]
- Pour the cooled solution into 75 mL of cold distilled water.[10]
- Neutralize the excess acid by adding a saturated sodium bicarbonate solution (5% w/v) until
 the effervescence ceases. A yellowish precipitate of Etodolac methyl ester will form.[10]
- Collect the precipitate by filtration, wash it with chilled distilled water, and dry it.[10]
- For further purification, recrystallize the crude product from ethanol.[10]

Characterization by High-Performance Liquid Chromatography (HPLC)

This protocol is based on the method developed by Kosović et al. (2017) for monitoring the synthesis of **Etodolac methyl ester**.

Instrumentation:

- HPLC system with a UV detector
- Column: Waters Symmetry Shield™ RP18 (250 mm × 4.6 mm; 5 µm particle size)[11]
- Mobile Phase: Acetonitrile and ultra-pure water (55:45, v/v)[11]
- Flow Rate: 1.6 mL/min[11]
- Injection Volume: 7 μL[11]
- Column Temperature: 25 °C[11]
- Detection Wavelength: 225 nm[11]

Procedure:



- Prepare the mobile phase by mixing acetonitrile and ultra-pure water in a 55:45 volume ratio.
 Degas the mobile phase before use.
- Prepare a standard solution of **Etodolac methyl ester** in a suitable solvent (e.g., the mobile phase).
- Set up the HPLC system with the specified parameters.
- Inject the standard solution to determine the retention time of **Etodolac methyl ester**.
- Dissolve the synthesized product in the mobile phase and inject it into the HPLC system to check for purity and quantify the product.

Spectroscopic Data Infrared (IR) Spectroscopy

The IR spectrum of **Etodolac methyl ester**, as reported by Hassan and Sarsam (2019), shows characteristic absorption bands.[10]

- ν(N-H) of Indole: 3379 cm⁻¹
- ν(C-H) aromatic: 3062 cm⁻¹
- ν(C-H) asymmetric of CH₃ and CH₂: 2968 cm⁻¹
- ν(C-H) symmetric of CH₃ and CH₂: 2875 cm⁻¹
- ν(C=O) of ester: 1709 cm⁻¹
- ν(C-O-C) of ether: 1236 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR data for **Etodolac methyl ester** were acquired in CDCl₃ using tetramethylsilane (TMS) as an internal standard.[11]

¹H NMR (400 MHz, CDCl₃):



- δ 9.05 (br s, 1H, N-H)
- δ 7.36 (dd, 1H, J = 1.2 Hz, J = 7.5 Hz, Ar-H)
- δ 7.08-6.99 (m, 2H, Ar-H)
- δ 4.08-3.89 (m, 2H, -O-CH₂-)
- δ 3.71 (s, 3H, -O-CH₃)
- δ 2.91-2.73 (m, 4H, Ar-CH₂- and -CH₂-CH₂-O-)
- δ 2.65-2.50 (m, 2H, -CH₂-COO-)
- δ 1.34 (t, 3H, J = 7.6 Hz, Ar-CH₂-CH₃)
- δ 0.95 (t, 3H, J = 7.4 Hz, C-CH₂-CH₃)

¹³C NMR (100 MHz, CDCl₃):

- δ 172.5 (-COO-)
- δ 138.1, 131.8, 128.5, 121.2, 118.8, 110.1 (Aromatic C)
- δ 79.9 (C-O-C)
- δ 64.9 (-O-CH₂)
- δ 51.9 (-O-CH₃)
- δ 41.8, 32.5, 29.8, 23.3, 21.9, 14.1, 8.5 (Aliphatic C)

Mandatory Visualizations Synthesis Workflow of Etodolac Methyl Ester

The following diagram illustrates the synthetic pathway for producing **Etodolac methyl ester** from 7-ethyltryptophol, a common industrial precursor.



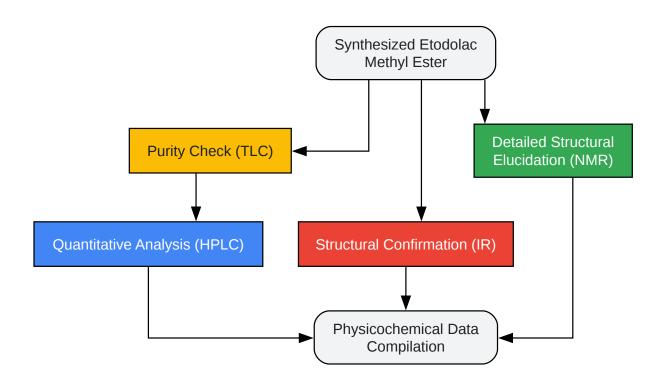


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Synthesis of **Etodolac Methyl Ester**.

Experimental Protocol Workflow

This diagram outlines the key steps in the experimental characterization of synthesized **Etodolac methyl ester**.



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Characterization workflow for **Etodolac Methyl Ester**.

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